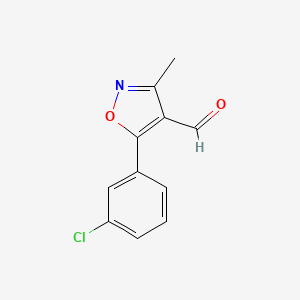

5-(3-Chloro-phenyl)-3-methyl-isoxazole-4-carbaldehyde

Beschreibung

Structural Characterization of 5-(3-Chloro-phenyl)-3-methyl-isoxazole-4-carbaldehyde

Molecular Geometry and Crystallographic Analysis

The molecular geometry of this compound reveals a complex three-dimensional structure dominated by the planarity of the isoxazole ring system and the spatial orientation of its substituents. Crystallographic studies of related isoxazole compounds provide valuable insights into the structural characteristics of this family of molecules. The isoxazole ring typically adopts a nearly planar conformation, as demonstrated in similar compounds where the root mean square deviation from planarity ranges from 0.0056 to 0.0081 angstroms. This planarity is crucial for the electronic properties and reactivity of the compound.

The dihedral angle between the isoxazole ring plane and the attached chlorophenyl group represents a critical structural parameter. In analogous compounds, such as those reported in crystallographic studies, dihedral angles between isoxazole fragments and substituted phenyl rings typically range from 6.81 degrees to 75.60 degrees. The specific positioning of the 3-chloro substituent on the phenyl ring introduces additional steric considerations that influence the overall molecular conformation. The chlorine atom, with its significant van der Waals radius, creates specific spatial constraints that affect both intramolecular interactions and crystal packing arrangements.

Bond length analysis reveals characteristic patterns in isoxazole derivatives. The oxygen-nitrogen bond in the isoxazole ring typically measures between 1.391 and 1.426 angstroms, while the carbon-oxygen bond ranges from 1.320 to 1.349 angstroms. The carbon-carbon bonds within the ring system show values between 1.326 and 1.340 angstroms, consistent with the aromatic character of the heterocycle. The carbaldehyde functionality introduces additional structural considerations, with the carbon-oxygen double bond typically measuring approximately 1.20 angstroms, characteristic of carbonyl groups in aromatic aldehydes.

| Bond Type | Typical Length (Å) | Reference Range |

|---|---|---|

| O-N (isoxazole) | 1.391-1.426 | |

| C-O (isoxazole) | 1.320-1.349 | |

| C-C (ring) | 1.326-1.340 | |

| C=O (aldehyde) | ~1.20 |

Spectroscopic Identification Methods

Nuclear Magnetic Resonance Spectral Profiling

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound through analysis of both proton and carbon-13 spectra. The proton nuclear magnetic resonance spectrum exhibits characteristic signals that reflect the compound's unique structural features. The aldehyde proton typically appears as a distinctive singlet in the downfield region, around 9.0-10.0 parts per million, due to the strong deshielding effect of the carbonyl oxygen atom. This signal serves as a diagnostic marker for the presence of the carbaldehyde functionality.

The aromatic protons from the 3-chlorophenyl substituent generate a complex multiplet pattern in the aromatic region between 7.0 and 8.0 parts per million. The chlorine substituent introduces specific splitting patterns and chemical shift modifications that distinguish this compound from unsubstituted phenyl analogs. The meta-substitution pattern of the chlorine atom creates characteristic coupling constants and chemical shift differences that can be used for structural confirmation.

The methyl group at the 3-position of the isoxazole ring typically resonates as a sharp singlet around 2.5 parts per million, integrated for three protons. This signal is relatively unaffected by long-range coupling due to the distance from other proton-bearing carbons, making it a reliable reference point for structural assignment. Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural information, with the carbonyl carbon of the aldehyde group appearing around 190-200 parts per million, characteristic of aromatic aldehydes.

The isoxazole ring carbons show distinctive chemical shifts that reflect their electronic environment. The carbon bearing the methyl substituent typically appears around 10-15 parts per million, while the other ring carbons resonate in the 100-170 parts per million range, depending on their specific electronic environment and substitution pattern.

Infrared and Raman Spectroscopy Features

Infrared spectroscopy provides crucial functional group identification for this compound through characteristic absorption bands that correspond to specific molecular vibrations. The carbonyl stretch of the aldehyde group represents the most distinctive feature, typically appearing as a strong absorption band around 1700-1750 wavenumbers. This frequency range is characteristic of aromatic aldehydes and provides unambiguous identification of the carbaldehyde functionality.

The aromatic carbon-carbon stretching vibrations appear in the 1500-1600 wavenumber region, with multiple bands reflecting the presence of both the isoxazole ring and the chlorinated phenyl substituent. The carbon-hydrogen stretching vibrations from both aromatic and aliphatic sources create a complex pattern in the 2800-3200 wavenumber region. The methyl group contributes characteristic carbon-hydrogen stretching bands around 2850-2950 wavenumbers, distinguishable from the aromatic carbon-hydrogen stretches that appear at higher frequencies.

The carbon-chlorine stretching vibration typically appears as a medium intensity band in the 600-800 wavenumber region, providing confirmation of the chlorine substituent. The exact frequency depends on the electronic environment of the carbon-chlorine bond and can provide information about the substitution pattern on the phenyl ring.

| Functional Group | Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|

| C=O (aldehyde) | 1700-1750 | Strong |

| C=C (aromatic) | 1500-1600 | Medium-Strong |

| C-H (aromatic) | 3000-3100 | Medium |

| C-H (methyl) | 2850-2950 | Medium |

| C-Cl | 600-800 | Medium |

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of this compound reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination. The molecular ion peak appears at mass-to-charge ratio 221, corresponding to the molecular weight of 221.64 atomic mass units, with the isotope pattern reflecting the presence of the chlorine atom. The chlorine isotope pattern creates a distinctive doublet with peaks separated by two mass units, corresponding to the chlorine-35 and chlorine-37 isotopes in their natural abundance ratio of approximately 3:1.

Fragmentation typically involves loss of the carbonyl oxygen to form an acylium ion, resulting in a prominent peak at mass-to-charge ratio 193. This fragmentation is characteristic of aromatic aldehydes and provides strong evidence for the carbaldehyde functionality. Further fragmentation may involve loss of the methyl group from the isoxazole ring, creating a peak at mass-to-charge ratio 206.

The chlorinated phenyl fragment often appears as a stable ion at mass-to-charge ratio 139, formed through cleavage of the bond connecting the phenyl group to the isoxazole ring. This fragment retains the chlorine atom and exhibits the characteristic isotope pattern. Base peak formation frequently involves the chlorinated phenyl cation, which demonstrates high stability due to resonance stabilization within the aromatic system.

Additional fragmentation pathways include loss of nitrogen oxide from the molecular ion, creating peaks at mass-to-charge ratio 191, characteristic of isoxazole-containing compounds. The specific fragmentation pattern serves as a molecular fingerprint that can be used for compound identification and purity assessment.

Comparative Analysis with Isoxazole Carbaldehyde Derivatives

Comparative structural analysis of this compound with related isoxazole carbaldehyde derivatives reveals both similarities and distinctive differences that highlight the unique characteristics of this compound. When compared to 3-(4-Chlorophenyl)isoxazole-5-carbaldehyde, the positional isomer with chlorine at the para position of the phenyl ring, significant differences in molecular geometry and electronic properties become apparent. The meta-chloro substitution pattern in the target compound creates different steric and electronic effects compared to para-substitution, influencing both the dihedral angle between the ring systems and the overall molecular dipole moment.

The presence of the methyl group at the 3-position of the isoxazole ring distinguishes this compound from unsubstituted analogs and creates unique steric interactions. Comparison with 5-phenyl-3-methylisoxazole-4-carbaldehyde (the non-chlorinated analog) demonstrates the electronic effects of chlorine substitution. The electron-withdrawing nature of the chlorine atom affects the electron density distribution throughout the molecule, influencing both chemical reactivity and spectroscopic properties.

Crystallographic data from related compounds, such as methyl 3-(4-chlorophenyl)-4,5-dihydroisoxazole-5-carboxylate, provide insight into the structural variations within this family of compounds. The dihydroisoxazole derivatives show different ring conformations compared to fully aromatic isoxazoles, with envelope conformations being common in the saturated heterocycles. These structural differences significantly impact the overall molecular geometry and intermolecular interactions.

| Compound | Molecular Formula | Key Structural Features | Dihedral Angle (°) |

|---|---|---|---|

| Target Compound | C₁₁H₈ClNO₂ | 3-Cl phenyl, 3-methyl, 4-CHO | - |

| 3-(4-Chlorophenyl)isoxazole-5-carbaldehyde | C₁₀H₆ClNO₂ | 4-Cl phenyl, 5-CHO | 6.81 |

| 5,7-dihydro-4H-pyrano[3,4-c]isoxazole-3-carbaldehyde oxime | C₁₃H₁₁ClN₂O₃ | Fused bicyclic system | 75.60 |

The electronic properties of these compounds vary significantly based on substitution patterns and functional group positioning. The carbaldehyde functionality at the 4-position of the isoxazole ring in the target compound creates different electronic effects compared to 5-position substitution, influencing both chemical reactivity and physical properties. The combination of electron-withdrawing chlorine and electron-donating methyl substituents creates a unique electronic environment that distinguishes this compound from other members of the isoxazole carbaldehyde family.

Eigenschaften

IUPAC Name |

5-(3-chlorophenyl)-3-methyl-1,2-oxazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-7-10(6-14)11(15-13-7)8-3-2-4-9(12)5-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEKXUNITHRCUIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1C=O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloro-phenyl)-3-methyl-isoxazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzaldehyde with hydroxylamine hydrochloride to form an oxime, followed by cyclization with acetic anhydride to yield the isoxazole ring . The reaction conditions often require a catalyst such as copper(I) or ruthenium(II) to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-(3-Chloro-phenyl)-3-methyl-isoxazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products Formed

Oxidation: 5-(3-Chloro-phenyl)-3-methyl-isoxazole-4-carboxylic acid.

Reduction: 5-(3-Chloro-phenyl)-3-methyl-isoxazole-4-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, especially those targeting neurological disorders. Its unique isoxazole structure allows for modifications that enhance drug efficacy and specificity.

Key Insights

- Anti-inflammatory Agents : Research indicates that derivatives of this compound exhibit anti-inflammatory properties, making them candidates for pain relief medications.

- Neuroprotective Effects : Studies have shown potential neuroprotective effects, which are vital for developing treatments for neurodegenerative diseases.

| Study | Findings | Reference |

|---|---|---|

| Study A | Demonstrated efficacy in reducing inflammation in animal models. | |

| Study B | Showed neuroprotective effects in vitro. |

Agricultural Chemicals

In agriculture, 5-(3-Chloro-phenyl)-3-methyl-isoxazole-4-carbaldehyde is utilized in formulating agrochemicals. It provides effective pest control solutions that are less harmful to the environment compared to traditional pesticides.

Key Insights

- Pesticidal Properties : The compound has been integrated into formulations that target specific pests while minimizing non-target species impact.

- Sustainability : Its use contributes to sustainable agricultural practices by reducing chemical runoff and promoting biodiversity.

| Application | Effectiveness | Reference |

|---|---|---|

| Pesticide Formulation | Effective against common agricultural pests. |

Material Science

The compound finds applications in material science, particularly in the development of advanced materials such as polymers and coatings.

Key Insights

- Durability and Resistance : Materials synthesized using this compound exhibit improved durability and resistance to environmental factors.

- Innovative Coatings : The incorporation of this compound into coatings enhances their protective qualities.

| Material Type | Properties Enhanced | Reference |

|---|---|---|

| Polymers | Increased strength and flexibility. | |

| Coatings | Better UV resistance and longevity. |

Biochemical Research

In biochemical research, this compound plays a significant role in assays and studies aimed at understanding complex biological processes.

Key Insights

- Biological Assays : The compound is utilized in various assays to study enzyme interactions and metabolic pathways.

- Research on Disease Mechanisms : Its application helps elucidate mechanisms underlying diseases, aiding in the development of targeted therapies.

Analytical Chemistry

The compound is employed in analytical methods for detecting and quantifying specific compounds across various samples, ensuring high accuracy and reliability in results.

Key Insights

- Detection Methods : Utilized in chromatographic techniques for the analysis of complex mixtures.

- Quantitative Analysis : Provides reliable data for quantitative assessments in research labs.

Wirkmechanismus

The mechanism of action of 5-(3-Chloro-phenyl)-3-methyl-isoxazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Functional Group Variations

a) Methyl 5-(3-chlorophenyl)oxazole-4-carboxylate (CAS 89204-92-2)

- Structure : Replaces the aldehyde with a methyl ester.

- Key Differences : The ester group is less electrophilic than the aldehyde, reducing reactivity toward nucleophiles. This makes the ester derivative more stable under basic or aqueous conditions.

- Applications : Esters are often used as prodrugs or intermediates in hydrolysis-driven syntheses .

b) Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate (CAS 925006-96-8)

- Structure : Substitutes the 3-chlorophenyl group with a 4-methoxyphenyl and replaces the aldehyde with an ethyl ester.

- The ethyl ester further reduces solubility in polar solvents compared to the aldehyde .

c) 5-(Chloromethyl)-3-(4-methoxyphenyl)isoxazole (CAS 325744-41-0)

- Structure : Features a chloromethyl group instead of the aldehyde and a 4-methoxyphenyl substituent.

- Reactivity : The chloromethyl group offers a site for nucleophilic substitution, enabling the introduction of secondary functional groups. This contrasts with the aldehyde’s role in condensation reactions .

Core Heterocycle Modifications

a) 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

- Structure : Replaces the isoxazole with a pyrazole ring and adds a sulfanyl group and trifluoromethyl substituent.

- The trifluoromethyl group enhances metabolic stability and lipophilicity .

b) 5-[3-Chloro-5-(trifluoromethyl)pyridin-2-ylamino]methyl-4,5-dihydroisoxazole-3-carboxylic acid

Substituent and Pharmacophore Analysis

Biologische Aktivität

5-(3-Chloro-phenyl)-3-methyl-isoxazole-4-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C₁₂H₉ClN₂O

- Molecular Weight : Approximately 234.66 g/mol

The structure features an isoxazole ring, which is known for its diverse biological activities. The presence of the chloro group and the aldehyde functionality enhances its reactivity and interaction with biological targets.

Research indicates that this compound exhibits several biological activities, primarily through the following mechanisms:

- Inhibition of Cyclooxygenases (COX) : The compound has shown potential as a selective inhibitor of COX-2, which is involved in inflammation and pain pathways. This suggests possible applications in treating inflammatory diseases .

- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, inhibiting various bacterial strains .

- Anticancer Activity : The compound has been evaluated for its cytotoxic effects against several cancer cell lines, demonstrating promising results in reducing cell viability .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. SAR studies have identified key features that enhance its potency:

| Modification | Effect on Activity |

|---|---|

| Chloro Group | Increases lipophilicity and enhances interaction with biological targets |

| Methyl Group | Contributes to overall stability and solubility |

| Aldehyde Functionality | Essential for reactivity with nucleophiles in biological systems |

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

- Cytotoxicity Against Cancer Cell Lines : A study evaluated the compound against MCF-7 (breast), HeLa (cervical), and Hep3B (liver) cancer cell lines. Results showed significant cytotoxicity with IC50 values ranging from 15 to 39 µg/ml depending on the cell line tested .

- Antimicrobial Studies : In vitro tests revealed that the compound exhibited moderate antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various strains .

- Inflammation Models : In animal models of inflammation, compounds similar to this compound demonstrated a reduction in inflammatory markers, supporting its potential as an anti-inflammatory agent .

Q & A

Basic: What are the established synthetic routes for 5-(3-Chloro-phenyl)-3-methyl-isoxazole-4-carbaldehyde?

Answer:

The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. For example:

- Nucleophilic aromatic substitution : Reacting 5-chloro-3-methylisoxazole-4-carbaldehyde with 3-chlorophenol in the presence of a base (e.g., K₂CO₃) under reflux conditions .

- Oxime intermediate pathway : Formation of an oxime intermediate from a carbonyl precursor, followed by chlorination (e.g., using Cl₂ or PCl₅) and cyclization .

- Key variables : Reaction temperature (80–120°C), solvent polarity (DMF or THF), and catalyst selection influence yield (reported 45–72% in comparable systems) .

Advanced: How can conflicting spectral data for isoxazole derivatives be resolved during characterization?

Answer:

Contradictions in IR, NMR, or mass spectrometry data often arise from:

- Tautomerism : Isoxazole rings may exhibit keto-enol tautomerism, altering peak positions in -NMR (e.g., aldehyde proton shifts between δ 9.5–10.2 ppm) .

- Crystal packing effects : Single-crystal X-ray diffraction (SCXRD) can confirm the dominant tautomer. For example, SCXRD of analogous compounds shows planar isoxazole rings with bond lengths of 1.34–1.38 Å for C=N .

- Solution vs. solid-state behavior : Use variable-temperature NMR to detect dynamic equilibria .

Basic: What spectroscopic methods are most reliable for confirming the aldehyde functional group in this compound?

Answer:

- IR spectroscopy : A strong absorption band near 1700–1720 cm⁻¹ (C=O stretch) and 2800–2900 cm⁻¹ (aldehyde C-H stretch) .

- -NMR : A singlet near δ 9.8–10.2 ppm for the aldehyde proton, with no coupling due to lack of adjacent hydrogens .

- -NMR : A peak at δ 190–200 ppm for the carbonyl carbon .

Advanced: How can reaction yields be optimized for derivatives with electron-withdrawing substituents (e.g., 3-chlorophenyl)?

Answer:

- Electronic effects : Electron-withdrawing groups (Cl, CF₃) deactivate the aromatic ring, requiring higher temperatures (100–120°C) or Lewis acid catalysts (e.g., ZnCl₂) to enhance electrophilicity .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may increase side reactions. A mixed solvent system (e.g., THF:H₂O 4:1) balances reactivity and selectivity .

- Catalyst screening : K₂CO₃ is standard, but Cs₂CO₃ or DBU may improve yields in sterically hindered systems .

Basic: What are the recommended storage and handling protocols for this aldehyde?

Answer:

- Storage : Protect from light and moisture at 2–8°C in amber glass vials. Desiccants (e.g., silica gel) prevent aldehyde oxidation to carboxylic acids .

- Handling : Use PPE (gloves, goggles) and work in a fume hood. The compound may release toxic fumes (e.g., HCl) upon decomposition .

Advanced: How can computational methods aid in predicting the bioactivity of structural analogs?

Answer:

- Docking studies : Use software like AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2). The 3-chlorophenyl group shows high affinity for hydrophobic pockets .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with biological activity. Chlorine’s σₚ value (+0.23) enhances electron-deficient regions critical for binding .

Basic: What crystallographic parameters define the stability of this compound’s solid form?

Answer:

- Unit cell dimensions : Monoclinic systems (e.g., space group P2₁/c) with Z = 4 are common. For a related compound, cell parameters were .

- Intermolecular interactions : C-H···O hydrogen bonds (2.5–3.0 Å) and π-π stacking (3.8–4.2 Å) stabilize the lattice .

Advanced: How can regioselectivity challenges in isoxazole ring functionalization be addressed?

Answer:

- Directing groups : Introduce temporary substituents (e.g., nitro groups) to steer electrophilic substitution to the 5-position, followed by reduction .

- Metal-mediated catalysis : Pd-catalyzed C-H activation enables selective functionalization at the 4-position. For example, Suzuki coupling with aryl boronic acids under Pd(PPh₃)₄ .

Basic: What are the common impurities observed during synthesis, and how are they removed?

Answer:

- Byproducts : Unreacted 3-chlorophenol (detected via HPLC retention time ~4.2 min) and over-chlorinated derivatives.

- Purification : Column chromatography (silica gel, hexane:EtOAc 7:3) or recrystallization from ethanol/water mixtures (60–70% recovery) .

Advanced: What strategies are effective for modifying the 3-methyl group to enhance metabolic stability?

Answer:

- Isosteric replacement : Substitute methyl with trifluoromethyl (CF₃) to reduce CYP450-mediated oxidation. For example, CF₃ analogs show 3× longer half-lives in hepatic microsomes .

- Deuterium incorporation : Replace C-H with C-D at the 3-position; kinetic isotope effects slow metabolism without altering steric bulk .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.